缬氨酸,3-硝基-

描述

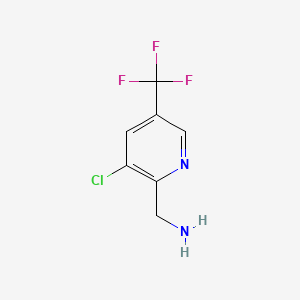

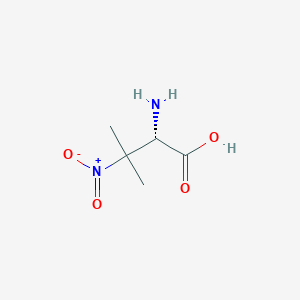

Valine, 3-nitro- is a derivative of the essential amino acid valine, which is one of the branched-chain amino acids. The addition of a nitro group to the valine molecule significantly alters its chemical properties and potential applications. This compound is of interest in various fields of scientific research due to its unique structural and functional characteristics.

科学研究应用

Valine, 3-nitro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used to study the effects of nitro groups on amino acid function and metabolism.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials, including functionalized polymers and advanced materials

未来方向

作用机制

Target of Action

“Valine, 3-nitro-” is a derivative of the essential amino acid valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in various biological functions, including muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway .

Mode of Action

It is known that valine, like other bcaas, is involved in various metabolic pathways . It is believed that “Valine, 3-nitro-” may interact with these pathways in a similar manner.

Biochemical Pathways

Valine is involved in several biochemical pathways. It plays a crucial role in improving cellular mitochondrial function . Valine also has a protective effect against oxidative stress by minimizing the production of mitochondrial reactive oxygen species (ROS) . Furthermore, valine maintains oxidative phosphorylation and ATP rate during oxidative stress .

In the valine catabolic pathway, short-chain enoyl-coA hydratase catalyzes the hydration of methyl-acrylyl-coA to produce 3-hydroxy-isobutyryl-coA . This is a key step in the metabolism of valine .

Pharmacokinetics

It is known that valine demonstrates virtually complete absorption and increased exposure with food . Valine has high oral bioavailability when taken with food . It is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure . Most drug metabolism is achieved by glucuronidation .

Result of Action

Valine plays a crucial role in the improvement of cellular mitochondrial function . It has a protective effect against oxidative stress by minimizing the production of mitochondrial ROS . Furthermore, valine maintains oxidative phosphorylation and ATP rate during oxidative stress .

Action Environment

The action of “Valine, 3-nitro-” can be influenced by various environmental factors. For instance, the presence of other amino acids can affect the metabolism of valine . Additionally, diet and nutritional status can also influence the action of “Valine, 3-nitro-”. For example, valine cannot be synthesized de novo by animals and must be obtained through protein degradation from the diet .

生化分析

Biochemical Properties

“Valine, 3-nitro-” interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of proteins in the body . The interactions between “Valine, 3-nitro-” and other BCAAs or aromatic amino acids are complex .

Cellular Effects

“Valine, 3-nitro-” has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Appropriate supplementation of “Valine, 3-nitro-” enhances growth and reproductive performances, and also modulates gut microbiota and immune functions .

Molecular Mechanism

At the molecular level, “Valine, 3-nitro-” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It improves mitochondrial function and protects against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Valine, 3-nitro-” change over time. It has been observed that “Valine, 3-nitro-” sustains oxidative phosphorylation and improves ATP generation rates during oxidative stress .

Metabolic Pathways

“Valine, 3-nitro-” is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Valine, 3-nitro- typically involves the nitration of valine. This can be achieved through the reaction of valine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the valine molecule without causing degradation or unwanted side reactions.

Industrial Production Methods: Industrial production of Valine, 3-nitro- may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, microbial fermentation methods may be explored for the biosynthesis of this compound, leveraging genetically engineered microorganisms to produce Valine, 3-nitro- in a more sustainable and cost-effective manner .

化学反应分析

Types of Reactions: Valine, 3-nitro- can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: Valine, 3-amino-.

Substitution: Various substituted valine derivatives depending on the nucleophile used.

Oxidation: Oxidized valine derivatives with additional functional groups.

相似化合物的比较

Valine: The parent compound, an essential amino acid involved in protein synthesis and various metabolic pathways.

Leucine and Isoleucine: Other branched-chain amino acids with similar structural features but different functional groups.

Nitro-derivatives of other amino acids: Compounds like 3-nitrotyrosine and 3-nitrophenylalanine, which also contain nitro groups and exhibit unique chemical properties.

Uniqueness: Valine, 3-nitro- is unique due to the presence of both a branched-chain structure and a nitro group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

属性

IUPAC Name |

(2S)-2-amino-3-methyl-3-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQLBNMIYIBLOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665263 | |

| Record name | 3-Nitro-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170454-20-3 | |

| Record name | 3-Nitro-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。